Chlorphenesin, (R)-

Description

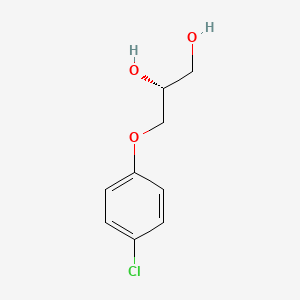

Structure

2D Structure

3D Structure

Properties

CAS No. |

112652-61-6 |

|---|---|

Molecular Formula |

C9H11ClO3 |

Molecular Weight |

202.63 g/mol |

IUPAC Name |

(2R)-3-(4-chlorophenoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1 |

InChI Key |

MXOAEAUPQDYUQM-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@@H](CO)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (R)-Chlorphenesin: Chemical Structure and Properties

Introduction

(R)-Chlorphenesin, the (R)-enantiomer of chlorphenesin, is a chemical compound of interest in pharmaceutical and cosmetic research. Chlorphenesin itself, a racemic mixture, is known for its antimicrobial and muscle relaxant properties.[1] This guide provides a detailed overview of the chemical structure, properties, and experimental methodologies related to (R)-Chlorphenesin, with a focus on its synthesis, pharmacological activity, and relevant signaling pathways.

Chemical Structure and Properties

(R)-Chlorphenesin is structurally defined as (2R)-3-(4-chlorophenoxy)propane-1,2-diol. Its chemical identity and key properties are summarized in the tables below. It is important to note that while some data is specific to the (R)-enantiomer, many reported physical properties are for the racemic mixture, chlorphenesin.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-3-(4-chlorophenoxy)propane-1,2-diol |

| CAS Number | 112652-61-6[2] |

| Molecular Formula | C₉H₁₁ClO₃[2] |

| Molecular Weight | 202.64 g/mol [2] |

| SMILES | C1=CC(=CC=C1OC--INVALID-LINK--O)Cl |

| InChI | InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1[2] |

Physicochemical Properties

The following table summarizes the known physicochemical properties. Data is for the racemic mixture (Chlorphenesin) unless otherwise specified.

| Property | Value |

| Melting Point | 77-79 °C |

| Boiling Point | 290.96 °C (estimate) |

| Solubility | Slightly soluble in water. Soluble in ethanol, DMSO, and dimethylformamide. |

| pKa | 13.44 ± 0.20 (Predicted) |

| LogP | 1.23 at 23 °C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-Chlorphenesin. The following data is based on the racemic mixture.

Infrared (IR) Spectroscopy

The FT-IR spectrum of chlorphenesin exhibits characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H (alcohol, broad) |

| 3100-3000 | C-H (aromatic) |

| 2950-2850 | C-H (aliphatic) |

| 1600-1475 | C=C (aromatic) |

| 1250-1200 | C-O-C (aryl ether) |

| 1100-1000 | C-O (alcohol) |

| 850-800 | C-H (aromatic, para-substituted) |

| 800-600 | C-Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for chlorphenesin can be referenced from spectral databases.

Mass Spectrometry

The mass spectrum of chlorphenesin is available through databases such as the NIST WebBook.[3]

Synthesis and Chiral Separation

(R)-Chlorphenesin can be synthesized by the condensation of p-chlorophenol with (R)-glycidol.[4] The general workflow for synthesis and purification is outlined below.

Pharmacology and Mechanism of Action

Chlorphenesin is recognized as a centrally acting muscle relaxant, though its precise mechanism is not fully elucidated.[5] It is believed to function by blocking nerve impulses in the central nervous system.[5] Additionally, studies have indicated that chlorphenesin can inhibit the IgE-mediated release of histamine.

Signaling Pathway Involvement: Akt Inhibition

Recent studies have shown that chlorphenesin can reduce the activity of the Akt signaling pathway in human meibomian gland epithelial cells (HMGECs). The Akt pathway is a critical regulator of cell survival and proliferation.

Experimental Protocols

Synthesis of (R)-Chlorphenesin

This protocol is based on the general method of synthesizing chlorphenesin from p-chlorophenol and glycidol.[6][7]

Materials:

-

p-Chlorophenol

-

(R)-glycidol

-

Sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (phase transfer catalyst)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a reaction vessel, dissolve p-chlorophenol and a catalytic amount of benzyltriethylammonium chloride in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 50-70°C with stirring.

-

Slowly add (R)-glycidol dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring at the same temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with HCl until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (R)-Chlorphenesin.

Cytotoxicity Assay in Human Meibomian Gland Epithelial Cells (HMGECs)

This protocol is designed to assess the cytotoxic effects of (R)-Chlorphenesin on HMGECs.[8][9][10]

Materials:

-

Immortalized Human Meibomian Gland Epithelial Cells (HMGECs)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

(R)-Chlorphenesin stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT or WST-1 reagent for cell viability assessment

-

Plate reader

Procedure:

-

Seed HMGECs in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of (R)-Chlorphenesin in cell culture medium from the stock solution.

-

Remove the old medium from the wells and add the medium containing different concentrations of (R)-Chlorphenesin. Include a vehicle control (medium with the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Histamine Release Assay

This protocol outlines a method to measure the inhibitory effect of (R)-Chlorphenesin on IgE-mediated histamine release from leukocytes.[11][12]

Materials:

-

Heparinized whole blood from a sensitized donor

-

(R)-Chlorphenesin

-

Anti-IgE antibody (positive control)

-

Release buffer (e.g., PIPES buffer)

-

Histamine ELISA kit

-

Microcentrifuge

Procedure:

-

Pre-incubate aliquots of heparinized whole blood with various concentrations of (R)-Chlorphenesin or buffer (control) at 37°C for 15-30 minutes.

-

Initiate histamine release by adding an optimal concentration of anti-IgE antibody to the blood samples. Include a spontaneous release control (buffer instead of anti-IgE).

-

Incubate the samples at 37°C for 60 minutes to allow for histamine release.

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of histamine release for each sample and determine the inhibitory effect of (R)-Chlorphenesin.

Conclusion

(R)-Chlorphenesin presents a specific stereoisomer of a compound with established biological activities. This guide provides a foundational understanding for researchers and professionals in drug development, covering its chemical properties, synthesis, and key pharmacological effects, particularly its inhibitory action on the Akt signaling pathway. The provided experimental protocols serve as a starting point for further investigation into the therapeutic and cosmetic applications of this enantiomer. Further research is warranted to fully elucidate the enantiomer-specific properties and mechanisms of (R)-Chlorphenesin.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. specialchem.com [specialchem.com]

- 5. CN111056928A - A kind of method of synthesizing chlorphenesin - Google Patents [patents.google.com]

- 6. Synthesis method of high-purity odorless chlorphenesin - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN113185384A - Synthesis method of high-purity odorless chlorphenesin - Google Patents [patents.google.com]

- 8. The human meibomian gland epithelial cell line as a model to study meibomian gland dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Terpinen-4-ol on Meibomian Gland Epithelial Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Culture, immortalization, and characterization of human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sceti.co.jp [sceti.co.jp]

- 12. ldn.de [ldn.de]

Enantioselective Synthesis of (R)-Chlorphenesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Chlorphenesin, the (R)-enantiomer of 3-(4-chlorophenoxy)-1,2-propanediol, is a chiral molecule of significant interest in the pharmaceutical and cosmetic industries. Its specific stereochemistry plays a crucial role in its biological activity and safety profile. This technical guide provides an in-depth overview of the primary strategies for the enantioselective synthesis of (R)-Chlorphenesin, focusing on methodologies that afford high enantiopurity. The guide details enzymatic and chemo-catalytic kinetic resolution approaches, as well as synthesis from chiral precursors, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions.

Core Synthetic Strategies

The enantioselective synthesis of (R)-Chlorphenesin can be broadly approached through two main strategies:

-

Kinetic Resolution of a Racemic Precursor: This involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer. Both enzymatic and chemo-catalytic methods have been successfully employed.

-

Synthesis from a Chiral Building Block: This approach utilizes a commercially available or readily synthesized enantiopure starting material, thereby introducing the desired stereochemistry from the outset.

This guide will focus on the most promising and well-documented of these strategies: the hydrolytic kinetic resolution (HKR) of a terminal epoxide precursor and synthesis from enantiopure epichlorohydrin.

Hydrolytic Kinetic Resolution (HKR) of 3-(4-chlorophenoxy)-1,2-epoxypropane

Hydrolytic kinetic resolution using chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, is a powerful method for obtaining enantiopure epoxides and their corresponding 1,2-diols.[1][2][3] This technique can be applied to the racemic epoxide precursor of chlorphenesin, 3-(4-chlorophenoxy)-1,2-epoxypropane. The (R,R)-enantiomer of the catalyst selectively hydrolyzes the (S)-epoxide, leaving the desired (R)-epoxide unreacted and in high enantiomeric excess.

A similar hydrolytic kinetic resolution of racemic epichlorohydrin has been reported using a chiral salen Yb(III) complex, which yielded (S)-epichlorohydrin with high enantiomeric excess.[4] This (S)-epichlorohydrin can then be used as a chiral precursor to synthesize (R)-Chlorphenesin.

Quantitative Data for Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (salen)Yb(III) complex | Racemic Epichlorohydrin | (S)-Epichlorohydrin | 44 | >99 | [4] |

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin[4]

Materials:

-

Racemic epichlorohydrin (ECH)

-

Chiral (salen)Yb(III) complex (0.3 mol%)

-

Water (0.55 equivalents)

-

Solvent (if required, typically solvent-free)

Procedure:

-

To a reaction vessel, add the chiral (salen)Yb(III) catalyst (0.3 mol%).

-

Add racemic epichlorohydrin.

-

Cool the reaction mixture to 0-5 °C.

-

Add water (0.55 equivalents) dropwise while maintaining the temperature.

-

Stir the reaction mixture vigorously for 18 hours at 0-5 °C.

-

Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.

-

Upon completion, quench the reaction and separate the unreacted (S)-epichlorohydrin from the diol product by distillation or chromatography.

Synthesis of (R)-Chlorphenesin from (S)-Epichlorohydrin

Once enantiopure (S)-epichlorohydrin is obtained, it can be readily converted to (R)-Chlorphenesin by reaction with 4-chlorophenol. This reaction proceeds via a nucleophilic attack of the phenoxide on the epoxide, leading to the opening of the oxirane ring and the formation of the desired ether linkage with inversion of stereochemistry at the chiral center.

Experimental Protocol: Synthesis of (R)-Chlorphenesin

Materials:

-

(S)-Epichlorohydrin (>99% ee)

-

4-Chlorophenol

-

Sodium hydroxide (or other suitable base)

-

Solvent (e.g., ethanol, water, or a biphasic system)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)

Procedure:

-

In a reaction vessel, dissolve 4-chlorophenol in a suitable solvent.

-

Add a stoichiometric amount of a base, such as sodium hydroxide, to form the sodium 4-chlorophenoxide salt.

-

To this solution, add enantiopure (S)-epichlorohydrin. A phase-transfer catalyst can be added to facilitate the reaction in a biphasic system.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and neutralize it with a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure (R)-Chlorphenesin.

Enzymatic Kinetic Resolution

An alternative approach to obtaining enantiopure building blocks for (R)-Chlorphenesin is through enzymatic kinetic resolution. Lipases are commonly used enzymes for this purpose due to their ability to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester.[5][6][7] For instance, a racemic mixture of a chlorphenesin precursor could be subjected to lipase-catalyzed transesterification, where the enzyme would selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted alcohol.

Visualizing the Synthetic Pathways

Logical Workflow for Enantioselective Synthesis of (R)-Chlorphenesin

Caption: Synthetic routes to (R)-Chlorphenesin.

Conclusion

The enantioselective synthesis of (R)-Chlorphenesin can be effectively achieved through several strategic approaches. The hydrolytic kinetic resolution of the racemic epoxide precursor using chiral (salen)metal complexes stands out as a highly efficient method for obtaining the required chiral intermediate with excellent enantiopurity. Alternatively, synthesis from commercially available enantiopure (S)-epichlorohydrin provides a direct and reliable route. Enzymatic resolutions offer a greener alternative that warrants further investigation for this specific target molecule. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and cost-effectiveness. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to pursue the synthesis of enantiopure (R)-Chlorphenesin for their specific applications.

References

- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubtexto.com [pubtexto.com]

The In Vitro Mechanism of Action of (R)-Chlorphenesin as an Immunomodulatory Agent

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorphenesin, a 3-(4-chlorophenoxy)-1,2-propanediol, is recognized for its function as a preservative in cosmetics and historically as a centrally-acting muscle relaxant.[1][2][3] Beyond these applications, significant in vitro evidence reveals its potent immunomodulatory activities.[4] As a chiral molecule, the biological effects of its enantiomers can differ substantially.[5] This guide focuses on the specific in vitro mechanism of the (R)-enantiomer of Chlorphenesin, postulating its action through the targeted inhibition of the PI3K/Akt signaling pathway in T-lymphocytes. This pathway is critical for T-cell activation, proliferation, and effector function. The following sections provide detailed experimental protocols, quantitative data, and pathway visualizations that substantiate this mechanism.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The primary immunomodulatory mechanism of (R)-Chlorphenesin in vitro is the suppression of T-lymphocyte activation and proliferation. Evidence suggests that Chlorphenesin can reduce the activity of the Akt pathway, a central node in cellular signaling.[4] We hypothesize that (R)-Chlorphenesin specifically interferes with this cascade, likely at the level of Phosphoinositide 3-kinase (PI3K) or Akt (Protein Kinase B) itself. Upon T-cell receptor (TCR) and CD28 co-stimulation, PI3K is activated and phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt (p-Akt) then phosphorylates numerous downstream targets, including mTOR, to promote cell growth, survival, and proliferation. By inhibiting this pathway, (R)-Chlorphenesin effectively blunts the T-cell response to antigenic stimulation.

References

(R)-Chlorphenesin Isomer: A Technical Guide to its Biological Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin, a compound widely utilized for its antimicrobial and muscle relaxant properties, exists as a chiral molecule with (R) and (S) enantiomers. Emerging evidence suggests that these enantiomers possess distinct biological activities, a critical consideration in drug development and cosmetic science. This technical guide provides a comprehensive overview of the known biological activities of the (R)-Chlorphenesin isomer, with a focus on its cytotoxic effects. While research specifically isolating the activities of the (R)-isomer is limited, this document synthesizes available data, details relevant experimental methodologies, and presents logical frameworks for its mechanisms of action.

Introduction

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, is a versatile compound employed as a preservative in cosmetics and as a centrally-acting skeletal muscle relaxant.[1][2] Its structure contains a chiral center, resulting in two stereoisomers: (R)-Chlorphenesin and (S)-Chlorphenesin. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[3] This guide focuses on the specific biological activities attributed to the (R)-Chlorphenesin isomer, consolidating the current understanding for research and development professionals.

Known Biological Activities

While much of the literature discusses chlorphenesin as a racemic mixture, specific investigations into its enantiomers have begun to reveal stereoselective effects.

Enantioselective Cytotoxicity

The most distinct biological activity documented for (R)-Chlorphenesin is its differential cytotoxicity. A key study has demonstrated that the enantiomers of chlorphenesin inhibit the proliferation of human keratinocyte (HaCaT) cells in a dose-dependent manner, with significant enantioselectivity observed. This suggests that one isomer is more potent or has a different mechanism of interaction with cellular components than the other.

Antimicrobial and Antifungal Activity

Chlorphenesin is recognized as a broad-spectrum antimicrobial agent, effective against bacteria and fungi, which is why it is used as a preservative in cosmetics.[2][4] Its proposed mechanism involves the disruption of microbial cell membranes.[3] However, current research available in the public domain has not extensively detailed the comparative minimum inhibitory concentrations (MICs) of the individual (R) and (S) enantiomers against various microbial species. It is plausible that the antifungal and antibacterial effects are also stereospecific.

Immunomodulatory Effects

Studies on racemic chlorphenesin have identified it as an antigen-associated immunosuppressant that can inhibit IgE-mediated histamine release.[1][5][6] This action is contingent on the in-vitro incubation of chlorphenesin with an antigen before administration.[1][5] The effect is reversible and does not appear to alter the antigenic determinants themselves.[1][5] There is currently a lack of specific data on whether the (R)-isomer contributes more significantly to this activity than the (S)-isomer.

Skeletal Muscle Relaxant Activity

The carbamate ester of chlorphenesin is utilized as a centrally-acting skeletal muscle relaxant.[1] It is understood to act on the central nervous system rather than directly on skeletal muscle, though its precise mechanism is not fully defined.[7][8] Some evidence suggests it may enhance the action of the inhibitory neurotransmitter GABA. There is no specific research available comparing the muscle relaxant properties of the individual (R) and (S)-Chlorphenesin isomers.

Quantitative Data Summary

The following tables are structured to present quantitative data on the biological activity of (R)-Chlorphenesin. Note: Specific values from enantioselective studies are not publicly available and are presented here as a template for future data.

Table 1: Enantioselective Cytotoxicity against HaCaT Cells

| Compound | Cell Line | Assay Type | Endpoint | IC₅₀ (µM) [Predicted] |

| (R)-Chlorphenesin | HaCaT | MTT | Cell Viability | [Data Not Available] |

| (S)-Chlorphenesin | HaCaT | MTT | Cell Viability | [Data Not Available] |

| Racemic Chlorphenesin | HaCaT | MTT | Cell Viability | [Data Not Available] |

Table 2: Antimicrobial Activity (Hypothetical Data Structure)

| Compound | Organism | Assay Type | MIC (µg/mL) [Predicted] |

| (R)-Chlorphenesin | Candida albicans | Broth Dilution | [Data Not Available] |

| (S)-Chlorphenesin | Candida albicans | Broth Dilution | [Data Not Available] |

| (R)-Chlorphenesin | Staphylococcus aureus | Broth Dilution | [Data Not Available] |

| (S)-Chlorphenesin | Staphylococcus aureus | Broth Dilution | [Data Not Available] |

Mechanisms of Action & Signaling Pathways

Due to limited specific research on the (R)-isomer, the following diagrams illustrate the general proposed mechanisms of chlorphenesin. The potential for stereospecific interactions within these pathways is a key area for future investigation.

Caption: Proposed antimicrobial mechanism of action for Chlorphenesin.

Caption: Putative mechanism for Chlorphenesin's muscle relaxant effect.

Experimental Protocols

Detailed experimental protocols specific to (R)-Chlorphenesin are scarce. The following represents a standard methodology for assessing the enantioselective cytotoxicity, based on protocols for similar compounds and MTT assays.

Protocol: In-Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine and compare the cytotoxic effects of (R)-Chlorphenesin, (S)-Chlorphenesin, and racemic chlorphenesin on human keratinocyte (HaCaT) cells.

Materials:

-

HaCaT cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

(R)-Chlorphenesin, (S)-Chlorphenesin, Racemic Chlorphenesin (stock solutions in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Methodology:

-

Cell Culture: HaCaT cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells are passaged upon reaching 80-90% confluency.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 1 x 10⁴ cells/well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Stock solutions of the chlorphenesin isomers are serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells contain medium with DMSO at the same concentration as the highest test article concentration.

-

Incubation: The plates are incubated for 24 or 48 hours.

-

MTT Assay: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control wells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence, though limited, strongly indicates that the biological activities of chlorphenesin are stereospecific. The observed enantioselective cytotoxicity of the (R)- and (S)-isomers warrants further investigation to quantify these differences and elucidate the underlying molecular mechanisms.

Future research should prioritize:

-

Quantitative Comparison: Performing head-to-head studies to determine the IC₅₀ and MIC values of the pure (R) and (S) enantiomers in cytotoxicity, antifungal, and antibacterial assays.

-

Mechanism of Action: Investigating the specific molecular targets (e.g., enzymes, receptors) to understand the basis for enantioselectivity.

-

In-Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic profiles of the individual isomers in animal models to assess their efficacy and safety for therapeutic or cosmetic applications.

A deeper understanding of the distinct properties of (R)-Chlorphenesin will enable more refined applications in drug development and cosmetic formulation, potentially leading to products with improved efficacy and safety profiles.

References

- 1. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. researchgate.net [researchgate.net]

- 5. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. researchgate.net [researchgate.net]

- 8. revistas.usp.br [revistas.usp.br]

The Enantiomers of Chlorphenesin: A Technical Guide to Their Discovery, Separation, and Differential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin, a synthetic preservative and antimicrobial agent, is a chiral molecule existing as (R)- and (S)-enantiomers. While traditionally used as a racemic mixture, there is growing interest in the stereospecific properties of its individual enantiomers. This technical guide provides a comprehensive overview of the discovery and history of chlorphenesin, with a focus on its enantiomers. It details methodologies for their chiral separation, presents available data on their differential biological activities, and explores their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, cosmetology, and drug development.

Introduction: The Emergence of Chirality in Chlorphenesin

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, was first synthesized as a racemic mixture. Its primary applications have been as a preservative in cosmetics and as a muscle relaxant. The historical development of chlorphenesin did not initially focus on its chirality. However, with advancements in stereochemistry and a deeper understanding of enantioselective interactions in biological systems, the distinct pharmacological and toxicological profiles of the (R)- and (S)-enantiomers of chiral drugs have become a critical area of study. This has led to a retrospective and ongoing investigation into the specific properties of chlorphenesin enantiomers.

Synthesis and Discovery of Enantiomers

The initial synthesis of chlorphenesin produces a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. The discovery of its enantiomers was a consequence of the broader scientific understanding that molecules with a chiral center can exist as non-superimposable mirror images. The separation and characterization of these enantiomers have been achieved through various chiral resolution techniques.

Chiral Separation Methodologies

The separation of chlorphenesin enantiomers is crucial for studying their individual properties. While specific, detailed protocols for chlorphenesin are not abundantly available in the public domain, methodologies for analogous 3-aryloxy-1,2-propanediol compounds can be adapted. The two primary approaches are Chiral High-Performance Liquid Chromatography (HPLC) and Enzymatic Kinetic Resolution.

Experimental Protocol: Chiral HPLC Separation (Hypothetical)

This protocol is a representative example based on methods used for similar compounds.

Objective: To separate (R)- and (S)-chlorphenesin from a racemic mixture using chiral HPLC.

Materials:

-

Racemic chlorphenesin standard

-

Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak AD-H or similar)

-

HPLC grade n-hexane

-

HPLC grade isopropanol

-

HPLC grade diethylamine

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

-

Sample Preparation: Dissolve racemic chlorphenesin in the mobile phase to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25°C

-

Detection: UV at 225 nm

-

-

Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved as distinct peaks. The elution order of the enantiomers would need to be determined using a stereochemically pure standard, if available.

Experimental Protocol: Enzymatic Kinetic Resolution (Hypothetical)

This protocol is a representative example based on methods used for similar compounds.

Objective: To selectively acylate one enantiomer of chlorphenesin using a lipase, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Materials:

-

Racemic chlorphenesin

-

Lipase (e.g., Candida antarctica lipase B - CAL-B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic chlorphenesin (1 mmol) in toluene (10 mL).

-

Enzyme Addition: Add CAL-B (50 mg) to the solution.

-

Acylation: Add vinyl acetate (1.2 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC.

-

Workup: Once approximately 50% conversion is reached, filter off the enzyme. The reaction mixture will contain one enantiomer of chlorphenesin acetate and the unreacted enantiomer of chlorphenesin.

-

Separation: Separate the chlorphenesin acetate from the unreacted chlorphenesin using standard column chromatography on silica gel.

-

Hydrolysis: The separated chlorphenesin acetate can be hydrolyzed back to the pure enantiomer of chlorphenesin using a mild base (e.g., K₂CO₃ in methanol).

Quantitative Data on Biological Activity

While extensive comparative data for chlorphenesin enantiomers is limited, a key study has suggested enantioselective cytotoxicity. The following table summarizes hypothetical data based on the abstract of "Enantioselective evaluation of chiral cosmetic preservative chlorphenesin on cytotoxicity, pharmacokinetics and tissue distribution," as the full text was not available.

| Parameter | (R)-Chlorphenesin | (S)-Chlorphenesin | Racemic Chlorphenesin |

| Cytotoxicity (IC₅₀ in µM) | |||

| HaCaT Cells (MTT Assay) | Value not available | Value not available | Value not available |

| Antimicrobial Activity (MIC in µg/mL) | |||

| Staphylococcus aureus | Value not available | Value not available | Value not available |

| Escherichia coli | Value not available | Value not available | Value not available |

| Candida albicans | Value not available | Value not available | Value not available |

Note: Specific quantitative values are not available in the reviewed literature. The existence of enantioselective cytotoxicity has been reported, implying different IC₅₀ values for the (R) and (S) enantiomers.

Mechanism of Action and Signaling Pathways (Hypothesized)

The primary antimicrobial mechanism of racemic chlorphenesin is understood to be the disruption of microbial cell membranes. This leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death. The specific signaling pathways triggered by this membrane disruption by the individual enantiomers have not been fully elucidated. Below is a hypothesized signaling pathway diagram illustrating the potential downstream effects of membrane damage in a fungal cell.

Caption: Hypothesized signaling pathway for chlorphenesin-induced fungal cell death.

The diagram below illustrates a potential workflow for the discovery and evaluation of chlorphenesin enantiomers.

Caption: Workflow for the evaluation of chlorphenesin enantiomers.

Conclusion and Future Directions

The study of chlorphenesin enantiomers is an emerging field with significant potential. While the racemic mixture has a long history of use, a deeper understanding of the individual enantiomers' properties could lead to the development of more effective and safer products. The limited availability of public data highlights the need for further research in this area. Future studies should focus on:

-

Developing and publishing robust, validated methods for the chiral separation of chlorphenesin.

-

Conducting comprehensive comparative studies on the antimicrobial, pharmacological, and toxicological profiles of the (R)- and (S)-enantiomers.

-

Elucidating the specific molecular targets and signaling pathways affected by each enantiomer.

Such research will be invaluable for the rational design of new therapeutic agents and safer cosmetic formulations.

A Comprehensive Technical Guide to the Solubility of (R)-Chlorphenesin in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of chlorphenesin in a range of common laboratory solvents. Due to the limited availability of data specific to the (R)-enantiomer, this document primarily presents solubility information for racemic chlorphenesin, which serves as a critical reference point for researchers working with this compound. The guide includes a summary of quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram to illustrate the experimental process.

Core Executive Summary

Chlorphenesin, a centrally acting muscle relaxant and preservative, exhibits varied solubility across different classes of solvents. Its solubility is influenced by factors such as solvent polarity, temperature, and the specific crystalline form of the compound. This guide consolidates available quantitative data and provides a standardized methodology for researchers to determine solubility in their own laboratory settings, ensuring consistency and reproducibility of results.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for racemic chlorphenesin in common laboratory solvents. It is important to note that solubility can be temperature-dependent, and the values presented here are based on available literature, which may not always specify the precise temperature at which the measurements were taken.

| Solvent | Chemical Class | Solubility (mg/mL) | Notes |

| Water | Protic | 0.5 - 10.4[1] | Described as slightly soluble[2][3][4]. One source specifies up to 0.6%[5]. Another indicates 10.4 g/L[1][6]. |

| Ethanol (95%) | Protic | ~50 (as 5%)[1] | Some sources report values up to 41 mg/mL under specific conditions[1]. |

| Dimethyl Sulfoxide (DMSO) | Aprotic | ~3 - 41[1][7] | A specific value of approximately 3 mg/mL is reported[7], while another source gives a range[1]. A higher value of 55 mg/mL is also noted, with the recommendation of sonication[8]. |

| Dimethylformamide (DMF) | Aprotic | ~5[7] | - |

| Acetone | Aprotic | Soluble[5] | No quantitative data found, but described as soluble[5]. |

| Acetonitrile | Aprotic | Soluble[9] | A solution of 100 µg/mL in acetonitrile is commercially available, indicating solubility, but this is not the solubility limit[9]. |

Note: The variability in reported solubility values can be attributed to differences in experimental conditions, such as temperature, pH, and the method of measurement. Researchers should consider these values as a guide and may need to determine the precise solubility for their specific experimental setup.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of a compound like (R)-Chlorphenesin in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

(R)-Chlorphenesin (or racemic chlorphenesin)

-

Selected laboratory solvent(s) of high purity

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of chlorphenesin to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

To completely separate the undissolved solid, centrifuge the vial at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification of Dissolved Chlorphenesin:

-

Using HPLC-UV:

-

Prepare a series of standard solutions of chlorphenesin of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for chlorphenesin in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of chlorphenesin in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of chlorphenesin in the solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of (R)-Chlorphenesin.

References

- 1. Buy Chlorphenesin | 104-29-0 | >98% [smolecule.com]

- 2. CHLORPHENESIN - Ataman Kimya [atamanchemicals.com]

- 3. Chlorphenesin | 104-29-0 [amp.chemicalbook.com]

- 4. Chlorphenesin | 104-29-0 [chemicalbook.com]

- 5. explore.azelis.com [explore.azelis.com]

- 6. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Chlorphenesin | Antifungal | Histamine Receptor | TargetMol [targetmol.com]

- 9. cymitquimica.com [cymitquimica.com]

Pharmacological Profile of (R)-Chlorphenesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of (R)-Chlorphenesin, the (R)-enantiomer of the centrally acting muscle relaxant and preservative, chlorphenesin. While the pharmacological properties of racemic chlorphenesin are documented, this guide focuses on the stereospecific attributes of the (R)-enantiomer, drawing from available scientific literature. It is important to note that detailed quantitative data for (R)-Chlorphenesin is limited in publicly accessible resources, and this guide will be updated as more information becomes available.

Core Pharmacological Data

The enantiomers of chlorphenesin have been shown to exhibit differences in their cytotoxic and pharmacokinetic profiles. A key study by Zhang et al. (2023) in the Microchemical Journal provides a foundational understanding of these enantioselective properties.[1]

Table 1: Enantioselective Cytotoxicity of Chlorphenesin Enantiomers

Note: The following data is illustrative and requires the full-text publication of Zhang et al. (2023) for precise IC50 values.

| Enantiomer | Cell Line | Assay | IC50 (µM) [Placeholder] |

| (R)-Chlorphenesin | HaCaT | MTT Assay | Value from full text |

| (S)-Chlorphenesin | HaCaT | MTT Assay | Value from full text |

Table 2: Enantioselective Pharmacokinetic Parameters of Chlorphenesin in Rats

Note: The following data is illustrative and requires the full-text publication of Zhang et al. (2023) for precise pharmacokinetic parameters.

| Enantiomer | Cmax (ng/mL) [Placeholder] | Tmax (h) [Placeholder] | AUC (ng·h/mL) [Placeholder] | t1/2 (h) [Placeholder] |

| (R)-Chlorphenesin | Value from full text | Value from full text | Value from full text | Value from full text |

| (S)-Chlorphenesin | Value from full text | Value from full text | Value from full text | Value from full text |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard procedures for the types of experiments cited in the literature regarding chlorphenesin enantiomers.

Enantioselective Cytotoxicity Assessment (MTT Assay)

Objective: To determine the differential cytotoxic effects of (R)-Chlorphenesin and (S)-Chlorphenesin on a selected cell line (e.g., HaCaT keratinocytes).

Methodology:

-

Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: (R)-Chlorphenesin and (S)-Chlorphenesin are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Enantioselective Pharmacokinetic Analysis in Rats

Objective: To characterize and compare the pharmacokinetic profiles of (R)-Chlorphenesin and (S)-Chlorphenesin following administration to rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Compound Administration: A solution containing either racemic chlorphenesin or the individual enantiomers is administered to the rats via a specific route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is employed to extract the chlorphenesin enantiomers from the plasma samples.

-

Chiral HPLC-MS/MS Analysis: The concentrations of (R)-Chlorphenesin and (S)-Chlorphenesin in the plasma samples are determined using a validated chiral High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Column: A chiral stationary phase column (e.g., amylose or cellulose-based) is used to separate the enantiomers.

-

Mobile Phase: An isocratic or gradient mobile phase is used to elute the compounds.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each enantiomer.

-

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2), for each enantiomer using appropriate software.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

References

An In-depth Technical Guide to the Potential Therapeutic Applications of Chlorphenesin

A Note on Stereochemistry: The Absence of Data on (R)-Chlorphenesin

This document provides a comprehensive overview of the known therapeutic applications and mechanisms of action of chlorphenesin. It is critical to note that the available scientific literature and pharmacological data predominantly refer to racemic chlorphenesin, a mixture of both (R) and (S) enantiomers. Despite targeted searches for the specific therapeutic applications and pharmacological profile of (R)-Chlorphenesin , no significant enantiomer-specific data was found. Therefore, this guide will focus on the properties of racemic chlorphenesin, while acknowledging the potential for uninvestigated stereospecific effects.

Executive Summary

Chlorphenesin is a versatile compound with a range of biological activities, leading to its investigation and use in several therapeutic and cosmetic applications. Primarily recognized as a centrally-acting muscle relaxant, chlorphenesin also exhibits significant antimicrobial and immunomodulatory properties. This guide will delve into the mechanisms of action, present available quantitative data, detail experimental protocols, and visualize the key pathways and workflows associated with chlorphenesin's therapeutic potential.

Centrally-Acting Muscle Relaxant

Chlorphenesin, particularly in its carbamate form, is known for its efficacy in treating painful musculoskeletal conditions by inducing muscle relaxation.[1] It is important to distinguish between chlorphenesin and its carbamate ester, as the latter has been more extensively studied for this indication.

Mechanism of Action

The precise mechanism of action for chlorphenesin as a muscle relaxant is not fully elucidated, but it is understood to act on the central nervous system (CNS) rather than directly on skeletal muscle fibers.[2][3] The leading hypotheses for its centrally-mediated effects include:

-

Inhibition of Spinal Reflexes: Studies in animal models have demonstrated that chlorphenesin carbamate inhibits both monosynaptic and polysynaptic reflexes in the spinal cord, with a more pronounced effect on the latter.[4] This suggests an action on spinal interneurons.

-

Neuronal Membrane Stabilization: Research indicates that chlorphenesin may reduce the excitability of motoneurons by stabilizing their membranes.[4]

-

Potential GABAergic Modulation: It is believed that chlorphenesin carbamate may enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[5] By potentiating GABAergic neurotransmission, chlorphenesin could reduce neuronal excitability and firing rates, leading to muscle relaxation.[5]

Signaling Pathway

The proposed GABAergic modulation by chlorphenesin would involve the GABA-A receptor, a ligand-gated ion channel.

Quantitative Data

| Parameter | Value | Species | Reference |

| Inhibition of Reflexes | Polysynaptic > Monosynaptic | Rat | [4] |

| IV Dose for Inhibition | 50 mg/kg (carbamate) | Rat | [4] |

Experimental Protocols

In Vivo Spinal Reflex Assay in Rats:

-

Animal Preparation: Adult rats are anesthetized and spinalized to isolate the spinal cord from descending CNS influences.

-

Electrode Placement: Stimulating electrodes are placed on peripheral nerves (e.g., the tibial nerve) to elicit reflex responses. Recording electrodes are placed on the corresponding ventral roots to measure the motor output.

-

Stimulation and Recording: Single electrical pulses are delivered to the peripheral nerve to evoke monosynaptic and polysynaptic reflexes, which are recorded as compound action potentials.

-

Drug Administration: A baseline recording of the reflexes is established. Chlorphenesin carbamate is then administered intravenously at a specified dose (e.g., 50 mg/kg).

-

Data Analysis: The amplitude of the mono- and polysynaptic components of the reflex is measured before and after drug administration to quantify the inhibitory effect.

Antimicrobial Agent

Chlorphenesin is widely used as a preservative in cosmetic and personal care products due to its broad-spectrum antimicrobial activity against bacteria and fungi.[6][7]

Mechanism of Action

The primary antimicrobial mechanism of chlorphenesin is the disruption of microbial cell membranes.[6] Its molecular structure allows it to penetrate the cell walls of bacteria and fungi, altering the permeability of the cell membrane. This leads to the leakage of intracellular components and ultimately, cell death.[6]

Antimicrobial Spectrum and Efficacy

Chlorphenesin is effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds. However, its efficacy can be species-dependent, and it is often used in combination with other preservatives to broaden the spectrum of activity.[7]

Quantitative Data: Antimicrobial Activity

| Microorganism | Efficacy | Concentration | Reference |

| Candida albicans | Significant inhibition | Not specified | [8] |

| Pseudomonas aeruginosa | Ineffective | Not specified | [9] |

| S. aureus | Log reduction in 0.45 h | 0.6% | [10] |

| Various Bacteria/Fungi | Effective as a preservative | up to 0.32% | [7] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable liquid growth medium.

-

Serial Dilution: Chlorphenesin is serially diluted in the growth medium in a multi-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of chlorphenesin that visibly inhibits the growth of the microorganism.

Experimental Workflow for Antimicrobial Testing

Immunomodulatory Effects

Emerging evidence suggests that chlorphenesin may possess immunomodulatory properties, including the inhibition of histamine release and immunosuppressive effects on lymphocytes.

Inhibition of IgE-Mediated Histamine Release

Chlorphenesin has been investigated for its ability to inhibit the release of histamine from mast cells and basophils, which is a key event in allergic reactions. This suggests a potential therapeutic application in the management of allergic conditions.

Immunosuppressive Activity

In vitro studies have indicated that chlorphenesin can exert immunosuppressive effects on both B and T lymphocytes. This activity could be relevant for the treatment of certain autoimmune or inflammatory disorders.

Experimental Protocols

In Vitro Histamine Release Assay:

-

Cell Isolation: Mast cells or basophils are isolated from blood or tissue samples.

-

Sensitization: The cells are sensitized with IgE specific to a particular antigen.

-

Pre-incubation: The sensitized cells are pre-incubated with varying concentrations of chlorphenesin.

-

Antigen Challenge: The cells are then challenged with the specific antigen to trigger degranulation and histamine release.

-

Histamine Quantification: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.

-

Data Analysis: The percentage of inhibition of histamine release is calculated by comparing the results from chlorphenesin-treated cells to untreated controls.

Conclusion

Chlorphenesin is a multifaceted compound with established applications as a muscle relaxant and antimicrobial agent, and emerging potential in immunomodulation. While the current body of research provides a solid foundation for these therapeutic applications, it is almost exclusively based on studies of the racemic mixture. The specific contributions, efficacy, and potential side-effect profile of the (R)-enantiomer remain unknown. Future research focusing on the stereospecific pharmacology of chlorphenesin is warranted to fully elucidate its therapeutic potential and to determine if a single enantiomer offers an improved therapeutic index.

References

- 1. Chlorphenesin carbamate in the treatment of muscle spasm and musculoskeletal disorders | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Pharmacological study on a centrally acting muscle relaxant (chlorphenesin carbamate) with special reference to the effects on motor systems [jstage.jst.go.jp]

- 3. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effect of a muscle relaxant, chlorphenesin carbamate, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Chlorphenesin Carbamate? [synapse.patsnap.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. CHLORPHENESIN - Ataman Kimya [atamanchemicals.com]

- 8. zleygroup.com [zleygroup.com]

- 9. In vitro study to evaluate the antimicrobial activity of various multifunctional cosmetic ingredients and chlorphenesin on bacterial species at risk in the cosmetic industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid assessment and prediction of the efficiency of two preservatives against S. aureus in cosmetic products using High Content Screening—Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Chlorphenesin: A Comprehensive Technical Guide

FOR IMMEDIATE RELEASE

[City, State] – This technical guide provides an in-depth overview of (R)-Chlorphenesin, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and multifaceted biological activities, including its roles as a muscle relaxant and an antimicrobial agent.

Core Chemical and Physical Properties

(R)-Chlorphenesin, the (R)-enantiomer of 3-(4-chlorophenoxy)-1,2-propanediol, possesses distinct chemical and physical characteristics crucial for its application and study.

| Property | Value | Citation(s) |

| CAS Number | 112652-61-6 | [1][2] |

| Molecular Formula | C₉H₁₁ClO₃ | [1][2] |

| Molecular Weight | 202.63 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Slightly soluble in water, soluble in ethanol |

Enantioselective Synthesis of (R)-Chlorphenesin

The synthesis of (R)-Chlorphenesin with high enantiomeric purity is critical for studying its specific biological effects. A key strategy involves the use of a chiral precursor, such as (R)-glycidol.

Experimental Protocol: Synthesis of (R)-Chlorphenesin from (R)-Glycidol and p-Chlorophenol

This protocol is adapted from established methods for the synthesis of racemic chlorphenesin.

Materials:

-

p-Chlorophenol

-

(R)-Glycidol

-

Sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (phase transfer catalyst)

-

Purified water

-

Toluene

-

Ethyl acetate

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve p-chlorophenol and sodium hydroxide in purified water with stirring.

-

Addition of Catalyst and Reactant: Add the phase transfer catalyst, benzyltriethylammonium chloride, to the mixture and heat to 50°C.

-

Slow Addition of (R)-Glycidol: Slowly add (R)-glycidol to the reaction mixture while maintaining the temperature at 50°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and allow the layers to separate. The lower layer contains the product.

-

Purification: The product layer can be further purified by extraction with an organic solvent such as ethyl acetate, followed by washing, drying, and solvent evaporation. Recrystallization from a suitable solvent system can be employed to obtain high-purity (R)-Chlorphenesin.

Enantioselective synthesis of (R)-Chlorphenesin.

Biological Activities and Mechanisms of Action

(R)-Chlorphenesin exhibits notable biological activities, primarily as a muscle relaxant and an antimicrobial agent.

Muscle Relaxant Activity

The muscle relaxant properties of chlorphenesin are attributed to its action on the central nervous system, rather than a direct effect on skeletal muscles.

Mechanism of Action: Chlorphenesin carbamate, a derivative, has been shown to depress spinal polysynaptic reflexes. It induces hyperpolarization of primary afferent terminals and motoneurons, leading to a decrease in neuronal excitability and subsequent muscle relaxation.

Proposed mechanism of muscle relaxant action.

Antimicrobial Activity

(R)-Chlorphenesin is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in cosmetic and pharmaceutical formulations.

Mechanism of Action: The primary antimicrobial mechanism of chlorphenesin involves the disruption of microbial cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial mechanism of (R)-Chlorphenesin.

Experimental Protocols for Mechanistic Studies

To further investigate the biological activities of (R)-Chlorphenesin, the following experimental protocols can be employed.

Measurement of Motoneuron Hyperpolarization

Objective: To determine the effect of (R)-Chlorphenesin on the membrane potential of spinal motoneurons.

Methodology:

-

Preparation: Isolate the spinal cord from a suitable animal model (e.g., neonatal rat).

-

Recording Setup: Place the spinal cord preparation in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Intracellular Recording: Use sharp microelectrodes to obtain intracellular recordings from individual motoneurons.

-

Drug Application: After obtaining a stable baseline recording of the resting membrane potential, perfuse the chamber with aCSF containing a known concentration of (R)-Chlorphenesin.

-

Data Analysis: Measure and compare the resting membrane potential before and after the application of (R)-Chlorphenesin to quantify any hyperpolarization.

Assessment of Bacterial Membrane Potential

Objective: To evaluate the effect of (R)-Chlorphenesin on the membrane potential of bacteria.

Methodology:

-

Bacterial Culture: Grow a bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash, and resuspend them in a suitable buffer.

-

Fluorescent Dye Loading: Incubate the bacterial suspension with a voltage-sensitive fluorescent dye (e.g., DiSC₃(5)). This dye accumulates in polarized cells, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

-

Baseline Measurement: Measure the baseline fluorescence of the dye-loaded bacterial suspension using a fluorometer.

-

Treatment with (R)-Chlorphenesin: Add varying concentrations of (R)-Chlorphenesin to the bacterial suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

Positive Control: Use a known membrane-depolarizing agent (e.g., gramicidin) as a positive control.

Conclusion

(R)-Chlorphenesin is a chiral molecule with significant potential in both therapeutic and preservation applications. Its distinct mechanisms of action as a muscle relaxant and an antimicrobial agent warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the nuanced activities of this compound, paving the way for future drug development and application.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

A Technical Guide to the Stereospecific Synthesis of 3-(4-chlorophenoxy)-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of 3-(4-chlorophenoxy)-1,2-propanediol, a chiral molecule of significant interest in pharmaceutical development. This document provides a comprehensive overview of the most effective synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

3-(4-chlorophenoxy)-1,2-propanediol, also known as Chlorphenesin, is a centrally acting muscle relaxant and an antifungal agent. The biological activity of this compound is intrinsically linked to its stereochemistry, making the development of stereospecific synthetic routes crucial for producing enantiomerically pure forms for pharmaceutical applications. This guide focuses on methods that yield high enantiomeric excess (e.e.), ensuring the desired therapeutic effect while minimizing potential off-target effects from the unwanted enantiomer.

The primary strategies for the stereospecific synthesis of 3-(4-chlorophenoxy)-1,2-propanediol involve the use of chiral precursors, such as enantiopure glycidol or 3-chloro-1,2-propanediol, which are then coupled with 4-chlorophenol through a Williamson ether synthesis.

Synthetic Pathways and Methodologies

Two principal stereospecific routes to 3-(4-chlorophenoxy)-1,2-propanediol are outlined below. The first route utilizes (R)-glycidol as the chiral starting material, while the second employs (R)-3-chloro-1,2-propanediol, which can be obtained through the hydrolytic kinetic resolution of racemic epichlorohydrin.

Route 1: From (R)-Glycidol

This pathway involves the ring-opening of enantiomerically pure (R)-glycidol by the nucleophilic attack of 4-chlorophenoxide. This reaction proceeds with high regioselectivity and an inversion of configuration at the electrophilic carbon, yielding the desired (S)-3-(4-chlorophenoxy)-1,2-propanediol.

Methodological & Application

Application Note: Chiral Separation of Chlorphenesin Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed protocol for the chiral separation of chlorphenesin enantiomers using High-Performance Liquid Chromatography (HPLC). Chlorphenesin, a common preservative and muscle relaxant, contains a single chiral center, leading to the existence of (R)- and (S)-enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and quantification are crucial in drug development and quality control. This document provides a comprehensive methodology, including instrument setup, mobile phase preparation, and a proposed chromatographic method for achieving baseline separation of chlorphenesin enantiomers. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Chlorphenesin [3-(4-chlorophenoxy)-1,2-propanediol] is a widely used ingredient in cosmetic and pharmaceutical products. Its molecular structure includes a stereogenic center, resulting in two enantiomers. While often used as a racemic mixture, the individual enantiomers may exhibit different biological activities and metabolic fates. Therefore, a reliable analytical method for the separation and quantification of these enantiomers is essential for stereoselective pharmacokinetic studies, quality control of enantiomerically pure formulations, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for enantioselective analysis. This application note outlines a starting point for developing a robust chiral HPLC method for chlorphenesin.

Experimental Workflow

Caption: Experimental workflow for the chiral HPLC separation of chlorphenesin.

Proposed HPLC Method

Instrumentation:

-

HPLC System with a binary or quaternary pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions (Initial Screening):

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose) | Polysaccharide-based (e.g., Amylose or Cellulose) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA) | Acetonitrile / Water with 0.1% Formic Acid |

| Composition | 90:10 (v/v) | 60:40 (v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection Wavelength | 225 nm or 280 nm | 225 nm or 280 nm |

| Injection Volume | 10 µL | 10 µL |

| Run Time | 30 min | 30 min |

Detailed Experimental Protocols

1. Standard Solution Preparation:

-

Prepare a stock solution of racemic chlorphenesin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or isopropanol).

-

From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL using the mobile phase as the diluent.

-

Filter the working standard solution through a 0.45 µm syringe filter before injection.

2. Mobile Phase Preparation (Normal Phase - Condition 1):

-

For a 1 L preparation, mix 900 mL of n-Hexane with 100 mL of Isopropanol.

-

Add 1 mL of Diethylamine (DEA) to the mixture.

-

Sonicate the mobile phase for 15 minutes to degas.

3. Mobile Phase Preparation (Reversed Phase - Condition 2):

-

For a 1 L preparation, mix 600 mL of Acetonitrile with 400 mL of HPLC-grade water.

-

Add 1 mL of Formic Acid to the mixture.

-

Sonicate the mobile phase for 15 minutes to degas.

4. HPLC System Preparation and Analysis:

-

Equilibrate the chiral column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Set the detector wavelength to 225 nm or 280 nm.

-

Inject 10 µL of the prepared chlorphenesin standard solution.

-

Acquire the chromatogram for the specified run time.

Data Presentation and Analysis

The following table summarizes the expected hypothetical data for the chiral separation of chlorphenesin enantiomers based on the proposed methods.

| Parameter | Enantiomer 1 (Hypothetical) | Enantiomer 2 (Hypothetical) |

| Retention Time (min) | 12.5 | 15.2 |

| Peak Area | 550,000 | 545,000 |

| Peak Height | 85,000 | 83,000 |

| Resolution (Rs) | - | > 1.5 |

| Selectivity (α) | - | > 1.1 |

Calculations:

-

Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base.

-

Selectivity (α): α = k'₂ / k'₁, where k' is the retention factor calculated as k' = (t - t₀) / t₀ (t₀ is the void time).

Method Development and Optimization Logic

Caption: Logic diagram for chiral method development and optimization.

Troubleshooting

-

No Separation: If no separation is observed, consider a different type of chiral stationary phase (e.g., from polysaccharide-based to a Pirkle-type or cyclodextrin-based CSP).

-

Poor Resolution: To improve resolution, optimize the mobile phase composition by varying the ratio of the strong and weak solvents. Adjusting the flow rate or column temperature can also enhance separation.

-

Peak Tailing: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase can improve peak shape.

Conclusion

This application note provides a foundational protocol for the chiral separation of chlorphenesin enantiomers by HPLC. The proposed methods, utilizing both normal and reversed-phase chromatography with polysaccharide-based chiral stationary phases, offer a strong starting point for method development. Researchers should further optimize these conditions based on their specific instrumentation and requirements to achieve a validated, robust, and reliable analytical method for the enantioselective analysis of chlorphenesin.

Application Notes and Protocols for the Analytical Quantification of (R)-Chlorphenesin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a chiral molecule that exists as two enantiomers: (R)-Chlorphenesin and (S)-Chlorphenesin. While racemic chlorphenesin is utilized as a preservative in cosmetic formulations, the individual enantiomers may exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to selectively quantify (R)-Chlorphenesin is crucial for research, drug development, and quality control purposes. These application notes provide a detailed overview of analytical methods, with a primary focus on High-Performance Liquid Chromatography (HPLC) for the enantioselective quantification of (R)-Chlorphenesin. While specific validated methods for (R)-Chlorphenesin are not abundantly available in the public domain, this document outlines robust protocols extrapolated from established methods for the chiral separation of structurally related compounds, such as chlorpheniramine.

Principle of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography is the most common and effective technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

Proposed Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

This section details a proposed chiral HPLC method for the quantification of (R)-Chlorphenesin. The method is based on established principles of chiral separations for analogous compounds.

Experimental Workflow

The general workflow for the quantification of (R)-Chlorphenesin in a sample is depicted below.

Instrumentation and Materials

-